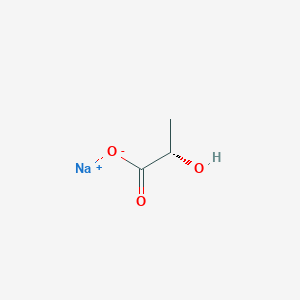

Sodium L-lactate

Overview

Description

Sodium L-Lactate is the sodium salt of L-lactic acid, a naturally occurring organic acid. It is commonly found in the human body, contributing to various physiological processes such as pH regulation and energy metabolism. This compound is widely used in the food industry as a preservative and acidity regulator, in cosmetics as a humectant, and in medicine for its buffering and rehydration properties .

Mechanism of Action

Target of Action

Sodium L-lactate, the sodium salt of L-lactic acid, is a key player in various physiological processes, including pH regulation and energy metabolism . It targets multiple systems in the body, including metabolic pathways where it exhibits efficient conversion for energy production . It also targets the immune system, where it plays a role in signal transduction during immune and inflammatory responses .

Mode of Action

This compound interacts with its targets primarily through its conversion to bicarbonate . This conversion, which takes place in the liver , leads to a metabolic alkalinizing effect . This means that this compound can help regulate the body’s pH balance by neutralizing excess acidity .

Biochemical Pathways

This compound is involved in the Cori cycle, a metabolic pathway that helps regulate energy production . In this cycle, lactate produced in the muscles under anaerobic conditions is converted back to glucose in the liver . This compound can surpass glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . This indicates a role in optimizing cellular energy efficiency .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism in the liver into bicarbonate . This process is crucial for its role as an alkalinizing agent . .

Result of Action

The action of this compound results in several molecular and cellular effects. Its conversion to bicarbonate helps maintain the body’s pH balance . In energy metabolism, it contributes to ATP production, potentially surpassing glucose uptake . In the immune system, it plays a role in signal transduction during immune and inflammatory responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has antimicrobial properties, creating an acidic environment that inhibits harmful bacterial growth . .

Biochemical Analysis

Biochemical Properties

Sodium L-lactate participates in biochemical reactions, interacting with enzymes, proteins, and other biomolecules. It is produced from pyruvate by the enzyme lactate dehydrogenase during anaerobic glycolysis or in proliferatively active cells . This compound exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It is an important indicator of the cellular metabolic status and can be associated with diverse cellular effects . In the inflammatory microenvironment, lactate metabolism plays pivotal roles in acute and chronic inflammatory responses . Lactate also serves as an energetic shuttle and an efficient source of fuel .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates the mitochondrial electron transport chain (ETC) without being metabolized . Lactate-induced ETC activation increases pyruvate oxidation and lactate utilization . Mitochondrial ETC can sense the availability of lactate as a nutrient .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, lactate sensors have been developed to track subtle lactate fluctuations in vitro and in vivo . These devices have been validated in a small study of human volunteers, where lactate concentrations were raised and lowered through physical exercise and subsequent rest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, infusion of exogenous hypertonic sodium lactate (HSL) increases cardiac output and stabilizes the haemodynamic profile . More comprehensive studies investigating haemodynamic or cardiovascular effects of HSL have been conducted using different animal models of disease .

Metabolic Pathways

This compound is involved in several metabolic pathways. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . Lactate is produced in cytosol from pyruvate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Lactate can cross the cell membrane by three known pathways: free diffusion of undissociated acid, exchange for another anion, and transport via a stereospecific pH-sensitive transport protein (monocarboxylate transporter) . Lactate is transported into neurons via monocarboxylate transporters .

Subcellular Localization

Current studies suggest that lactate can drive histone lactylation and modulate gene transcription directly

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium L-Lactate is typically produced by the neutralization of L-lactic acid with sodium hydroxide. The reaction is straightforward and involves mixing an aqueous solution of L-lactic acid with sodium hydroxide under controlled conditions to form this compound and water:

C3H6O3+NaOH→C3H5NaO3+H2O

Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrate sources such as corn or sugar beets to produce L-lactic acid, which is then neutralized with sodium hydroxide. The process includes steps like fermentation, purification, and neutralization to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form pyruvate.

Reduction: It can be reduced back to lactic acid under certain conditions.

Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reactions often involve acids or other salts under controlled pH conditions.

Major Products:

Oxidation: Pyruvate

Reduction: Lactic acid

Substitution: Various lactate derivatives depending on the substituting agent

Scientific Research Applications

Sodium L-Lactate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Acts as a metabolic substrate in cellular respiration studies.

Medicine: Utilized in intravenous solutions for rehydration and as a buffer in pharmaceutical formulations.

Industry: Employed in food preservation, cosmetics, and biodegradable polymer production

Comparison with Similar Compounds

Sodium DL-Lactate: A racemic mixture of D- and L-lactic acid salts.

Sodium D-Lactate: The sodium salt of D-lactic acid.

Calcium L-Lactate: The calcium salt of L-lactic acid.

Comparison: Sodium L-Lactate is unique in its high solubility and specific physiological roles. Unlike Sodium DL-Lactate, which contains both enantiomers, this compound is enantiomerically pure, making it more suitable for certain biochemical applications. Compared to Calcium L-Lactate, this compound has better solubility in water, which is advantageous in various industrial and medical applications .

Biological Activity

Sodium L-lactate is a salt of lactic acid, widely recognized for its various biological activities and applications in medicine, food preservation, and metabolic studies. This article explores the compound's biological activity, focusing on its effects on cellular metabolism, neuroprotection, antimicrobial properties, and clinical applications.

1. Cellular Metabolism

This compound plays a significant role in cellular metabolism, particularly in energy production and metabolic regulation. A study demonstrated that this compound can influence the metabolic status of cells by serving as a substrate for energy production. For instance, HeLa cells incubated with this compound showed increased lactate concentrations correlating with cell density and time of incubation. The lactate assay used in this study validated the measurement of metabolic activity in cultured cells treated with various metabolic regulators .

Table 1: Effects of this compound on HeLa Cells

| Parameter | 24 hours (mmol/L) | 48 hours (mmol/L) |

|---|---|---|

| Lactate Concentration | 8.00 ± 0.50 | 16.24 ± 1.30 |

| pH | 6.80 ± 0.10 | 6.50 ± 0.15 |

2. Neuroprotective Effects

This compound has been shown to exert neuroprotective effects, particularly in neuronal cell lines such as SH-SY5Y and astrocytes. In an in vitro study, this compound increased the expression and release of brain-derived neurotrophic factor (BDNF) and inducible nitric oxide synthase (iNOS) in these cells. The effects were dose- and time-dependent, indicating that this compound can modulate neurotrophic signaling pathways .

Case Study: Neuroprotection in SH-SY5Y Cells

- Concentration : 5, 10, and 25 mmol/L

- Observation Time : 4 hours vs. 24 hours

- Key Findings :

- Increased BDNF release at 4 hours.

- Sustained iNOS expression at 24 hours.

3. Antimicrobial Activity

This compound exhibits antimicrobial properties that make it valuable in food preservation and safety. It has been shown to inhibit microbial growth by lowering the pH of the environment, which enhances its effectiveness as a preservative .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% |

| Listeria monocytogenes | 0.75% |

| Staphylococcus aureus | 1% |

4. Clinical Applications

This compound is utilized in clinical settings for various purposes, including as a volume expander and to manage metabolic acidosis. A study involving critically ill patients demonstrated that sodium lactate infusion led to metabolic alkalosis and reduced intracranial pressure, making it beneficial for patients with acute brain injury .

Clinical Findings:

- Metabolic Changes :

- Increased sodium levels.

- Decreased intracranial pressure from an average of mmHg to mmHg after treatment.

- Biphasic Plasma Lactate Levels :

- Initial increase followed by a decrease at later time points.

Properties

CAS No. |

867-56-1 |

|---|---|

Molecular Formula |

C3H6NaO3 |

Molecular Weight |

113.07 g/mol |

IUPAC Name |

sodium;(2S)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1 |

InChI Key |

ZZUUMCMLIPRDPI-DKWTVANSSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

Isomeric SMILES |

C[C@@H](C(=O)O)O.[Na] |

Canonical SMILES |

CC(C(=O)O)O.[Na] |

Key on ui other cas no. |

867-56-1 |

physical_description |

Liquid |

Synonyms |

(2S)-2-Hydroxy-propanoic Acid Sodium Salt; (+)-Lactic Acid Sodium Salt; (S)-(+)-Lactic Acid Sodium Salt; (S)-2-Hydroxypropanoic Acid Sodium Salt; (S)-2-Hydroxypropionic Acid Sodium Salt; (S)-Lactic Acid Sodium Salt; Espiritin Sodium Salt; HiPure 90 S |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium L-lactate influence acid-base status during fluid resuscitation?

A1: this compound is a component of lactated Ringer's solution, commonly used for fluid resuscitation. It effectively increases buffering capacity in body fluids, similar to sodium racemic lactate, as both are metabolized at comparable rates []. This helps prevent metabolic acidosis, a condition characterized by increased acidity in the blood.

Q2: Can this compound be metabolized by the body, and how does it compare to sodium racemic lactate in this regard?

A2: Yes, sodium racemic lactate is metabolized at nearly the same rate as this compound []. Both contribute to increasing the buffering capacity in body fluids, ultimately influencing the acid-base balance.

Q3: Does continuous venovenous hemofiltration with dialysis effectively remove lactate, and how does this impact its reliability as a marker of tissue oxygenation?

A3: Continuous venovenous hemofiltration with dialysis, a renal replacement therapy, has a minimal effect on lactate elimination. The lactate clearance by the hemofilter is significantly lower than the total plasma lactate clearance []. Therefore, blood lactate concentration remains a reliable indicator of tissue oxygenation even in patients undergoing this therapy.

Q4: How does the normal dog heart utilize lactate when arterial lactate levels are elevated, and what does this indicate about lactate as a preferred substrate?

A4: When arterial lactate levels are raised to those observed during moderate to severe exercise, the normal dog heart preferentially utilizes lactate over glucose and free fatty acids (FFA) as an energy source. This preference is evident even when arterial glucose or FFA levels are high, with lactate contributing to up to 87% of the total substrate oxidized [].

Q5: What is the role of lactate in the potential therapeutic benefits of Buyang Huanwu Decoction (BYHWD) for intracerebral hemorrhage (ICH)?

A5: Research suggests that BYHWD, a traditional Chinese medicine, may exert therapeutic effects in ICH models by promoting lactate-induced angiogenesis []. This process involves the formation of new blood vessels, potentially aiding in recovery after ICH.

Q6: How does lactate affect the growth of Streptococcus pneumoniae under aerobic conditions?

A6: Streptococcus pneumoniae possesses both lactate oxidase and pyruvate oxidase. During aerobic growth, lactate, produced from pyruvate by lactate dehydrogenase, is oxidized back to pyruvate by lactate oxidase. This pyruvate is then further converted to acetate by pyruvate oxidase, generating additional ATP []. This highlights the role of lactate as an energy source for S. pneumoniae under aerobic conditions.

Q7: What is the clearance rate of L(+)-lactate from the blood in healthy individuals?

A7: In healthy individuals, the clearance rate of L(+)-lactate from the blood is approximately 17.9 ± 1.1 ml/kg/min []. This indicates the efficiency of the body in removing lactate from circulation, primarily through metabolism.

Q8: How does liver disease affect the kinetics of this compound elimination?

A8: Individuals with liver disease exhibit slower clearance of intravenously infused this compound compared to healthy individuals [, ]. This suggests that impaired liver function can significantly hinder the body's ability to metabolize lactate, potentially leading to elevated lactate levels.

Q9: Is there a relationship between blood lactate levels and insulin secretion?

A9: Experimental evidence in dogs suggests a correlation between blood lactate levels and insulin secretion. Both exogenous hyperlactatemia (induced by infusing this compound) and endogenous hyperlactatemia (induced by exercise or phenformin) lead to increased insulin output []. This highlights the potential role of lactate in regulating insulin secretion.

Q10: Does lactate supplementation via this compound infusion in traumatic brain injury (TBI) patients influence cerebral lactate uptake?

A10: Primed constant this compound infusion in TBI patients has been shown to shift the brain from net lactate release to net lactate uptake []. This finding suggests that lactate supplementation may serve as a supplemental energy substrate for the injured brain, potentially influencing cerebral metabolism and recovery.

Q11: What is the role of pyruvate kinase M2 (PKM2) in lactate metabolism within astrocytes, and how does its deletion impact neuronal survival after global cerebral ischemia (GCI)?

A11: PKM2 is an enzyme crucial for converting phosphoenolpyruvate to pyruvate in the glycolytic pathway within astrocytes []. Deletion of the PKM2 gene in astrocytes disrupts lactate metabolism, likely impacting the astrocyte-neuron lactate shuttle (ANLS). This disruption exacerbates neuronal death after GCI, highlighting the importance of astrocytic lactate supply for neuronal survival during ischemic events.

Q12: How does this compound influence the expression of inducible nitric oxide synthase (iNOS) and heat shock protein 70 kDa (HSP70) in human astrocytes and SH-SY5Y cells?

A12: this compound exposure differently affects iNOS and HSP70 expression in human astrocytes and SH-SY5Y cells []. This suggests cell type-specific responses to lactate, potentially influencing cellular stress responses and signaling pathways within the nervous system.

Q13: Does histidine play a role in preventing cell death in Jurkat cells suspended in Ringer’s lactate solution?

A13: Histidine, an amino acid, demonstrates a protective effect against cell death (specifically apoptosis) in Jurkat cells suspended in Ringer's lactate solution []. This protection is attributed to histidine’s buffering capacity in the physiological pH range, highlighting the importance of pH regulation in cell survival.

Q14: How does the presence of sodium D-gluconate affect the solubility of calcium L-lactate in aqueous solutions?

A14: Adding sodium D-gluconate to a saturated solution of calcium L-lactate leads to a significant increase in calcium D-gluconate solubility []. This increased solubility is attributed to the formation of calcium complexes with D-gluconate. This finding has implications for designing food products with enhanced calcium bioavailability.

Q15: What happens to this compound under simulated conditions of alumina refinery (hot sodium hydroxide solution)?

A15: Under simulated alumina refinery conditions, this compound decomposes into sodium carbonate and ethanol []. Interestingly, the 13C label from sodium [1-13C]L-lactate gets scrambled among the carbonate and both carbons of the ethanol, suggesting a complex reaction mechanism.

Q16: Does the structure of lactate influence its utilization in the body?

A16: Yes, the stereochemistry of lactate influences its utilization. While both D(-) and L(+) isomers can be metabolized, L(+)-lactate is cleared from the blood faster in healthy individuals []. This difference in clearance rates highlights the stereospecificity of lactate metabolism.

Q17: What is the role of the pentose phosphate pathway (PPP) in regulating Toxoplasma gondii bradyzoite differentiation in skeletal muscle cells?

A17: In skeletal muscle cells, lower PPP activity, as observed in myotubes compared to myoblasts, favors Toxoplasma gondii stage conversion to bradyzoites []. Inhibiting the PPP with specific inhibitors upregulates bradyzoite-specific markers and tissue cyst formation. This finding highlights the intricate interplay between host cell metabolism and parasite differentiation.

Q18: How does the anaerobic bacterium, Propionibacterium acnes, utilize this compound for growth?

A18: Propionibacterium acnes, an anaerobic bacterium, utilizes this compound as a supplemental nutrient to enhance its growth in a defined medium []. This indicates the bacterium's ability to utilize lactate as a carbon source for energy production and biomass synthesis.

Q19: What insights do mathematical models provide regarding the elimination of L(+)-lactate in humans?

A19: Mathematical models have been employed to study the elimination kinetics of L(+)-lactate following intravenous administration in humans []. These models provide valuable insights into the distribution, metabolism, and excretion of lactate, contributing to a quantitative understanding of lactate pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.